N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine
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Overview
Description
N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 3-aminopyridine with methylhydrazine, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine.
N-methylpyrazole: A structurally similar compound with different biological activities.
Pyridine derivatives: Compounds with a pyridine ring that exhibit diverse chemical and biological properties.
Uniqueness
This compound is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H2,10,12,13) |
InChI Key |
LKSAYQMUEBZVCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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